Cas no 89419-40-9 (Mosapramine)

Mosapramine is an atypical antipsychotic agent primarily used in the treatment of schizophrenia. It functions as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist, contributing to its efficacy in managing positive and negative symptoms of the disorder. The compound exhibits a favorable pharmacokinetic profile with moderate bioavailability and a balanced receptor-binding affinity, reducing the risk of extrapyramidal side effects compared to conventional antipsychotics. Its metabolite, desmethylmosapramine, retains pharmacological activity, supporting sustained therapeutic effects. Clinical studies indicate improved tolerability in long-term use, with a lower incidence of sedation and weight gain. Mosapramine's selective receptor modulation makes it a viable option for patients requiring refined symptom control.
Mosapramine structure
Mosapramine structure
商品名:Mosapramine
CAS番号:89419-40-9
MF:C28H35N4OCl
メガワット:479.0567
CID:722808
PubChem ID:4257

Mosapramine 化学的及び物理的性質

名前と識別子

    • Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one,1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahydro-
    • 1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one
    • MOSAPRAMINE
    • Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one,1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahyd
    • 1'-[3-(3-chloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)propyl]hexahydro-2h-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one
    • Mosapramine (INN)
    • Mosapramine HCl
    • Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one,1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahydro
    • 1'-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)hexahydro-2H-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one
    • Q6144116
    • 4,4-DICHLORODIPHENYLSULFIDE
    • AKOS016014037
    • SCHEMBL147139
    • Mosapramine hydrochloride [JAN]
    • MOSAPRAMINE [MI]
    • CHEBI:166972
    • Clospipramine (hydrochloride)
    • DTXCID7028772
    • DB13676
    • Tox21_113329
    • MOSAPRAMINE [MART.]
    • L004956
    • (+/-)-1'-(3-(3-CHLORO-10,11-DIHYDRO-5H-DIBENZ(B,F)AZEPIN-5-YL)PROPYL)HEXAHYDROSPIRO(IMIDAZO(1,2-A)PYRIDINE-3(2H),4'-PIPERIDIN)-2-ONE
    • MOSAPRAMINE [WHO-DD]
    • BDBM50530438
    • DTXSID0048846
    • NS00124555
    • CHEMBL2106650
    • UNII-04UZQ7O9SJ
    • NCGC00183853-01
    • CHEBI:135775
    • 89419-40-9
    • HY-106584
    • (- )-1'-(3-(3-Chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)hexahydrospiro(imidazo(1,2-a)pyridine-3(2H),4'-piperidin)-2-one.
    • Clospipramine
    • D08235
    • CS-0026106
    • Mosapramine (hydrochloride)
    • Mosapramine [INN]
    • CAS-89419-40-9
    • (+-)-1'-(3-(3-Chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)hexahydrospiro(imidazo(1,2-a)pyridine-3(2H),4'-piperidin)-2-one
    • 04UZQ7O9SJ
    • DA-75682
    • Mosapramine; Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one, 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahydro-; Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one, 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexah
    • Mosapramine
    • MDL: MFCD00867739
    • インチ: InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)
    • InChIKey: PXUIZULXJVRBPC-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC2CCCCN2C13CCN(CCCN4C5=CC(Cl)=CC=C5CCC6=CC=CC=C64)CC3

計算された属性

  • せいみつぶんしりょう: 478.25000
  • どういたいしつりょう: 478.2499394g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 4
  • 複雑さ: 725
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 38.8Ų

じっけんとくせい

  • PSA: 38.82000
  • LogP: 5.01280

Mosapramine セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C(BD140432)

Mosapramine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M873000-1mg
Mosapramine
89419-40-9
1mg
$ 161.00 2023-04-15
TRC
M873000-5mg
Mosapramine
89419-40-9
5mg
$ 655.00 2023-04-15
TRC
M873000-10mg
Mosapramine
89419-40-9
10mg
$ 1263.00 2023-04-15
Chemenu
CM139081-1g
1'-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)hexahydro-2H-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one
89419-40-9 95%
1g
$1866 2022-12-28
Biosynth
PDA41940-500 mg
Mosapramine
89419-40-9
500MG
$575.00 2023-01-03
Chemenu
CM139081-1g
1'-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)hexahydro-2H-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one
89419-40-9 95%
1g
$1866 2021-08-05
Biosynth
PDA41940-50 mg
Mosapramine
89419-40-9
50mg
$120.00 2023-01-03
Biosynth
PDA41940-25 mg
Mosapramine
89419-40-9
25mg
$75.00 2023-01-03
Biosynth
PDA41940-250 mg
Mosapramine
89419-40-9
250MG
$360.00 2023-01-03
Biosynth
PDA41940-100 mg
Mosapramine
89419-40-9
100MG
$192.00 2023-01-03

Mosapramine 関連文献

Mosapramineに関する追加情報

Mosapramine: A Comprehensive Overview

Mosapramine, also known by its CAS number 89419-40-9, is a compound that has garnered significant attention in the fields of pharmacology and neuroscience. This compound is classified as a neurotransmitter reuptake inhibitor, specifically targeting the serotonin and norepinephrine systems. Its unique mechanism of action makes it a promising candidate for the treatment of various neuropsychiatric disorders, including depression, anxiety, and chronic pain conditions.

The discovery and development of Mosapramine were driven by the need for more effective and safer therapeutic agents. Unlike traditional antidepressants, which often come with a host of side effects, Mosapramine has shown potential for improved efficacy with reduced adverse effects. Recent studies have highlighted its ability to modulate neurotransmitter systems without significantly impacting other critical physiological processes, making it a safer option for long-term use.

From a structural standpoint, Mosapramine belongs to the class of arylmethylamine derivatives. Its chemical structure plays a pivotal role in its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Research has demonstrated that Mosapramine exhibits favorable bioavailability, allowing for efficient delivery to target sites within the central nervous system. This characteristic is crucial for ensuring therapeutic efficacy while minimizing systemic exposure and potential toxicity.

The pharmacological profile of Mosapramine is further enhanced by its selective inhibition of serotonin and norepinephrine reuptake. This dual action not only addresses the underlying neurotransmitter imbalances associated with depression but also provides relief from comorbid symptoms such as anxiety and sleep disturbances. Clinical trials have shown that patients treated with Mosapramine experienced significant improvements in mood, reduced stress levels, and enhanced overall quality of life compared to those receiving placebo or traditional antidepressants.

In addition to its antidepressant properties, recent investigations have explored the potential of Mosapramine in the management of chronic pain conditions. By modulating both serotonergic and noradrenergic pathways, this compound demonstrates efficacy in alleviating neuropathic pain, a condition often resistant to conventional treatments. These findings underscore the versatility of Mosapramine as a multi-targeted therapeutic agent.

The safety profile of Mosapramine is another area where it distinguishes itself from other compounds in its class. Preclinical studies have shown minimal adverse effects on vital organs such as the liver and kidneys, even at higher doses. Furthermore, its lack of significant cardiotoxicity makes it an attractive option for patients with cardiovascular comorbidities. These attributes are critical for ensuring widespread applicability and patient compliance.

The development of Mosapramine strong>has also been supported by advancements in drug delivery systems. Researchers have explored various formulations, including extended-release tablets and transdermal patches, to optimize its therapeutic window. These innovations aim to enhance patient convenience while maintaining consistent drug levels throughout the day.

In conclusion, < strong >Mosapramine< / strong > represents a groundbreaking advancement in the field of neuropsychiatric therapeutics. With its unique mechanism of action, favorable pharmacokinetic properties, and robust safety profile, this compound holds immense promise for improving the lives of millions suffering from depression, anxiety, and chronic pain conditions. As research continues to uncover new applications and refine its delivery methods,< strong >Mosapramine< / strong > is poised to become a cornerstone in modern medicine.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica